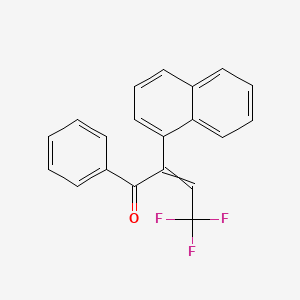
4,4,4-Trifluoro-2-(naphthalen-1-yl)-1-phenylbut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-2-(naphthalen-1-yl)-1-phenylbut-2-en-1-one is a fluorinated organic compound that features a trifluoromethyl group, a naphthalene ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(naphthalen-1-yl)-1-phenylbut-2-en-1-one typically involves the reaction of a trifluoromethyl ketone with a naphthyl-substituted aldehyde under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ketone, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-2-(naphthalen-1-yl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
4,4,4-Trifluoro-2-(naphthalen-1-yl)-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.
作用機序
The mechanism of action of 4,4,4-Trifluoro-2-(naphthalen-1-yl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The naphthalene and phenyl rings can participate in π-π stacking interactions with aromatic residues in proteins, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 2-Thenoyltrifluoroacetone
Uniqueness
4,4,4-Trifluoro-2-(naphthalen-1-yl)-1-phenylbut-2-en-1-one is unique due to its combination of a trifluoromethyl group, a naphthalene ring, and a phenyl group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
921932-46-9 |
|---|---|
分子式 |
C20H13F3O |
分子量 |
326.3 g/mol |
IUPAC名 |
4,4,4-trifluoro-2-naphthalen-1-yl-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C20H13F3O/c21-20(22,23)13-18(19(24)15-8-2-1-3-9-15)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |
InChIキー |
DVUUPCBIBJFMSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=CC(F)(F)F)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















